
Memantine Glycine
描述
Memantine Glycine is a compound that combines memantine, an NMDA receptor antagonist, with glycine, an amino acid. Memantine is primarily used in the treatment of moderate to severe Alzheimer’s disease due to its neuroprotective properties. Glycine, on the other hand, is involved in various metabolic processes and acts as a neurotransmitter in the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
Memantine Glycine can be synthesized through a series of chemical reactions involving memantine and glycine. The synthesis typically involves the formation of a peptide bond between the amino group of memantine and the carboxyl group of glycine. This can be achieved using standard peptide coupling reagents such as carbodiimides (e.g., EDCI) and catalysts like HOBt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
Memantine Glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.
科学研究应用
Memantine Glycine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and reactions.
Biology: Investigated for its role in neurotransmission and metabolic processes.
Medicine: Explored for its potential in treating neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
Memantine Glycine exerts its effects primarily through the NMDA receptor, where memantine acts as an antagonist. This action helps to prevent excitotoxicity caused by excessive glutamate activity, which is implicated in neurodegenerative diseases. Glycine acts as a co-agonist at the NMDA receptor, modulating its activity and enhancing the neuroprotective effects of memantine.
相似化合物的比较
Similar Compounds
Amantadine: Another NMDA receptor antagonist used in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapalene: A derivative used in the treatment of acne vulgaris.
Saxagliptin and Vildagliptin: Used as antidiabetic agents.
Uniqueness
Memantine Glycine is unique due to its combined action on the NMDA receptor, where memantine provides neuroprotection and glycine modulates receptor activity. This dual action enhances its therapeutic potential in treating neurodegenerative diseases compared to other similar compounds that may only target a single pathway.
生物活性
Memantine, a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is primarily known for its use in treating moderate to severe Alzheimer's disease. Its mechanism of action involves modulating glutamatergic neurotransmission, which is crucial for neuronal plasticity and cognitive function. The addition of glycine, an amino acid that acts as a co-agonist at NMDA receptors, enhances the biological activity of memantine, potentially leading to improved therapeutic outcomes in various neurological disorders.
Memantine’s primary mechanism involves the inhibition of excessive calcium influx through NMDA receptors, which can lead to neurotoxicity associated with glutamate overactivity. This modulation is particularly relevant in conditions characterized by excitotoxicity, such as Alzheimer's disease and schizophrenia. The interaction between memantine and glycine can enhance NMDA receptor activity under certain conditions, promoting neuroprotective effects while preventing excitotoxic damage.
Neuroprotective Effects
Research indicates that memantine exhibits neuroprotective properties by enhancing synaptic plasticity at lower concentrations while preventing excitotoxicity at higher doses. This dual effect may have implications for cognitive enhancement in neurodegenerative diseases:
- Cognitive Function : In patients with Alzheimer's disease, memantine has been shown to improve cognitive function and reduce behavioral symptoms compared to placebo .
- Neuroplasticity : Memantine's ability to promote synaptic plasticity suggests potential benefits in learning and memory processes .
Clinical Studies
Several clinical studies have evaluated the efficacy of memantine, both as a monotherapy and in combination with glycine:
Case Studies
- Manic Episode Induction : A case study involving a 73-year-old female patient with vascular neurocognitive disorder reported the induction of a manic episode following memantine treatment. This highlights the need for careful monitoring during memantine therapy, especially in older adults .
- Neurocognitive Improvement : Another case study documented significant cognitive improvements in a patient treated with memantine for Wernicke-Korsakoff syndrome, indicating its potential utility beyond Alzheimer's disease .
Side Effects and Tolerability
Memantine is generally well-tolerated; however, some patients may experience side effects such as dizziness, headache, and insomnia. In clinical trials, adverse events were mostly mild to moderate in severity . The combination with glycine may also alter the side effect profile, necessitating further investigation.
属性
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQYZMKCWDVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738561 | |
Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340545-88-1 | |
Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How do memantine and glycine interact with NMDA receptors, and what are the downstream effects on microvascular endothelial cells, particularly in the context of Systemic Lupus Erythematosus (SLE)?
A: Memantine acts as an NMDA receptor antagonist, meaning it blocks the receptor's activity. Conversely, glycine acts as an NMDA receptor agonist, enhancing the receptor's activity. [] This opposing action was observed in a study using microvascular endothelial cells (MVECs) derived from MRL/lpr mice, a model for SLE. Memantine treatment decreased MVEC proliferation and downregulated the expression of adhesion molecules (ELAM-1, VCAM-1, ICAM-1), while glycine had the opposite effect. [] These findings suggest that NMDA receptor modulation, through either antagonism or agonism, can influence inflammatory responses and adhesion molecule production in MVECs, potentially impacting blood-brain barrier integrity and contributing to cognitive impairment observed in SLE. [] Further research is needed to fully elucidate the complex interplay between NMDA receptors, inflammation, and cognitive function in SLE.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。